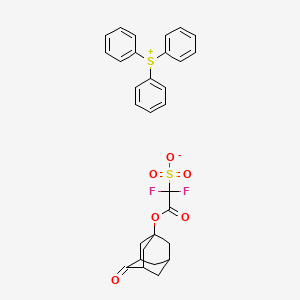













|
REACTION_CXSMILES
|
[Na].[O:2]=[C:3]1[CH:10]2[CH2:11][C:6]3([O:13][C:14](=[O:22])[C:15]([F:21])([F:20])[S:16]([OH:19])(=[O:18])=[O:17])[CH2:7][CH:8]([CH2:12][CH:4]1[CH2:5]3)[CH2:9]2.[Cl-].[C:24]1([S+:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O.C(#N)C>[O:2]=[C:3]1[CH:10]2[CH2:11][C:6]3([O:13][C:14]([C:15]([F:21])([F:20])[S:16]([O-:19])(=[O:17])=[O:18])=[O:22])[CH2:7][CH:8]([CH2:12][CH:4]1[CH2:5]3)[CH2:9]2.[C:37]1([S+:30]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1 |f:2.3,6.7,^1:0|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
difluorosulfoacetic acid-4-oxo-1-adamantyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C2CC3(CC(CC1C3)C2)OC(C(S(=O)(=O)O)(F)F)=O
|
|
Name
|
16
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 142 parts of chloroform
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with ion-exchanged water
|
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting organic layer was concentrated
|
|
Type
|
WASH
|
|
Details
|
The concentrate was washed with 24 parts of tert-butyl methyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C2CC3(CC(CC1C3)C2)OC(=O)C(S(=O)(=O)[O-])(F)F.C2(=CC=CC=C2)[S+](C2=CC=CC=C2)C2=CC=CC=C2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |